An In-depth Technical Guide to 6-(2,4-Difluoro-phenoxy)hexanenitrile (CAS 1443338-43-9)
An In-depth Technical Guide to 6-(2,4-Difluoro-phenoxy)hexanenitrile (CAS 1443338-43-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized approach for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine and fluoroalkyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Within this context, 6-(2,4-Difluoro-phenoxy)hexanenitrile emerges as a valuable bifunctional building block, offering a unique combination of a difluorinated aromatic ring and a reactive nitrile group, connected by a flexible hexyl ether linkage. This guide provides a comprehensive technical overview of its properties, a plausible synthetic route, and its potential applications in drug discovery.
Physicochemical and Structural Characteristics
While experimental data for 6-(2,4-Difluoro-phenoxy)hexanenitrile is not extensively published, its key properties can be inferred from its structure and data available for closely related analogues.
| Property | Value/Information | Source/Method |
| CAS Number | 1443338-43-9 | - |
| Molecular Formula | C₁₂H₁₃F₂NO | - |
| Molecular Weight | 225.23 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy to similar compounds |
| Boiling Point | Estimated to be in the range of 300-320 °C | Extrapolation from related structures |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and have low solubility in water. | General chemical principles |
Structural Diagram:
Caption: Chemical structure of 6-(2,4-Difluoro-phenoxy)hexanenitrile.
Synthesis and Reaction Pathway
Proposed Synthesis Workflow:
Caption: Proposed synthesis of 6-(2,4-Difluoro-phenoxy)hexanenitrile.
Experimental Protocol (Representative):
-
Reaction Setup: To a solution of 2,4-difluorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), is added a base, for instance, potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).
-
Nucleophile Formation: The mixture is stirred at room temperature for 30-60 minutes to facilitate the deprotonation of the phenol, forming the corresponding phenoxide.
-
Nucleophilic Substitution: 6-Bromohexanenitrile (1.1 eq) is added to the reaction mixture.
-
Reaction Conditions: The reaction is heated to a temperature between 60-80 °C and monitored by thin-layer chromatography (TLC) until completion (typically 4-12 hours).
-
Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 6-(2,4-Difluoro-phenoxy)hexanenitrile.
Spectral Analysis (Predicted)
In the absence of experimental spectra, a predicted analysis based on the compound's structure provides valuable insights for characterization.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (δ 6.8-7.2 ppm): Three protons on the difluorophenyl ring will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings.
-
-O-CH₂- Protons (δ ~4.0 ppm): The two protons of the methylene group directly attached to the ether oxygen will appear as a triplet, deshielded by the electronegative oxygen.
-
-CH₂-CN Protons (δ ~2.4 ppm): The two protons of the methylene group adjacent to the nitrile will appear as a triplet.
-
Aliphatic Chain Protons (δ 1.5-1.9 ppm): The remaining six protons of the hexyl chain will appear as overlapping multiplets.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons (δ 104-160 ppm): Six signals are expected for the aromatic carbons, with the two carbons attached to fluorine exhibiting large C-F coupling constants. The carbon attached to the ether oxygen will be significantly deshielded.
-
Nitrile Carbon (δ ~119 ppm): A characteristic signal for the nitrile carbon.
-
-O-CH₂- Carbon (δ ~68 ppm): The carbon of the methylene group attached to the ether oxygen.
-
Aliphatic Chain Carbons (δ 20-30 ppm): Signals for the remaining methylene carbons in the hexyl chain.
-
-CH₂-CN Carbon (δ ~17 ppm): The carbon of the methylene group adjacent to the nitrile.
Infrared (IR) Spectroscopy:
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected around 2245 cm⁻¹.[1]
-
C-O-C Stretch (Aryl-Alkyl Ether): Strong, characteristic bands are expected in the region of 1250-1000 cm⁻¹.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1200-1000 cm⁻¹.
-
C-H Stretch (sp³): Multiple bands are expected in the 2850-3000 cm⁻¹ region.
-
C=C Stretch (Aromatic): Several bands of varying intensity are expected between 1600-1450 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 225.
-
Key Fragmentation Patterns: Common fragmentation pathways would include cleavage of the ether bond, leading to fragments corresponding to the difluorophenoxy cation (m/z = 129) and the hexanenitrile radical cation. Alpha-cleavage adjacent to the nitrile group is also a plausible fragmentation pathway.[2]
Applications in Drug Discovery and Medicinal Chemistry
6-(2,4-Difluoro-phenoxy)hexanenitrile serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[3][4]
-
Introduction of the 2,4-Difluorophenyl Moiety: This group is a common feature in many biologically active compounds. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, potentially improving cell permeability and oral bioavailability.
-
The Nitrile Group as a Versatile Handle: The nitrile functionality can be readily transformed into other important functional groups.
-
Reduction to a Primary Amine: This allows for the introduction of a basic center, which is often crucial for interaction with biological targets, or for further derivatization through amide bond formation or reductive amination.
-
Hydrolysis to a Carboxylic Acid: This provides an acidic handle for further chemical modifications or for mimicking a carboxylate group in a target molecule.
-
Conversion to a Tetrazole: The nitrile can be converted to a tetrazole ring, which is a well-established bioisostere for a carboxylic acid, often with improved metabolic stability and pharmacokinetic properties.
-
The flexible hexyl ether linker provides spatial separation between the aromatic ring and the reactive nitrile group, allowing for the independent optimization of interactions with different regions of a biological target.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-(2,4-Difluoro-phenoxy)hexanenitrile is not widely available, general precautions for handling aromatic nitriles and fluorinated compounds should be followed.
-
Potential Hazards: Based on data for related compounds, this substance may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or in a fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Disclaimer: The safety and handling information provided is based on general knowledge of similar chemical structures. It is essential to consult a specific and verified Safety Data Sheet for this compound before use and to conduct a thorough risk assessment.
Conclusion
6-(2,4-Difluoro-phenoxy)hexanenitrile is a promising building block for drug discovery and medicinal chemistry. Its combination of a metabolically robust difluorinated aromatic ring and a synthetically versatile nitrile group, connected by a flexible linker, offers chemists a valuable tool for the synthesis of novel compounds with potentially enhanced therapeutic properties. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation of its expected properties, synthesis, and applications, empowering researchers to effectively utilize this molecule in their discovery programs.
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